molecular formula C24H24O6 B1251547 Ochrocarpin E

Ochrocarpin E

Cat. No.: B1251547
M. Wt: 408.4 g/mol
InChI Key: FKONHDPZVQENQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ochrocarpin E is a 4-phenylcoumarin derivative first isolated from Ochrocarpos punctatus and later identified in Mesua elegans and Mesua kunstleri . Structurally, it features a 4-phenylcoumarin backbone substituted with a dihydrofuran moiety and an isobutyryl chain at the C-8 position. Key spectral characteristics include distinct ¹H-NMR signals (e.g., δ 2.94 and 3.09 for H-1''α/β of the dihydrofuran group) and UV absorption maxima at 255–299 nm, typical of benzoylated coumarins .

Properties

Molecular Formula

C24H24O6

Molecular Weight

408.4 g/mol

IUPAC Name

4-hydroxy-2-(2-hydroxypropan-2-yl)-5-(2-methylpropanoyl)-9-phenyl-2,3-dihydrofuro[2,3-f]chromen-7-one

InChI

InChI=1S/C24H24O6/c1-12(2)20(26)19-21(27)15-10-16(24(3,4)28)29-22(15)18-14(11-17(25)30-23(18)19)13-8-6-5-7-9-13/h5-9,11-12,16,27-28H,10H2,1-4H3

InChI Key

FKONHDPZVQENQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=C2C(=C3C(=C1O)CC(O3)C(C)(C)O)C(=CC(=O)O2)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the Ochrocarpin Series

Ochrocarpin E shares a core 4-phenylcoumarin structure with derivatives such as Ochrocarpins F, G, H, I , and Neurophyllol C , all isolated from Mammea neurophylla. Key differences lie in the substituent groups and their positions:

Compound Substituent at C-6/C-8 Molecular Formula Key Spectral Features (UV λmax, [M+H]⁺) Source
This compound Isobutyryl group at C-8 C₂₄H₂₂O₆ λmax 255, 299 nm; [M+H]⁺ m/z 447.2014 O. punctatus, Mesua spp.
Ochrocarpin F 3-Methylbutyryl at C-6 C₂₄H₂₂O₆ λmax 222, 299 nm; [M+H]⁺ m/z 447.2014 M. neurophylla
Ochrocarpin G 2-Methylbutyryl at C-6 C₂₄H₂₂O₆ λmax 222, 298 nm; [M+H]⁺ m/z 447.2014 M. neurophylla
Ochrocarpin H 3-Methylbutyryl at C-6 (isomer of F) C₂₄H₂₂O₆ λmax 255, 298 nm; [M+H]⁺ m/z 425.1902 M. neurophylla
Ochrocarpin I 2-Methylbutyryl at C-6 (isomer of G) C₂₄H₂₂O₆ λmax 255, 313 nm; [M+H]⁺ m/z 427.1756 M. neurophylla
Neurophyllol C Benzoyl at C-8 C₂₈H₂₄O₇ λmax 222, 299 nm; [M+H]⁺ m/z 447.2014 M. neurophylla

Key Observations :

  • Substituent Position : this compound is unique in its C-8 isobutyryl substitution, whereas Ochrocarpins F–I and Neurophyllol C feature acyl groups at C-6 or C-8 .
  • Spectral Differences : The UV bathochromic shift in Ochrocarpin I (λmax 313 nm) compared to E (299 nm) reflects electronic effects of substituent orientation .
  • Mass Fragmentation: All compounds exhibit similar [M+H]⁺ peaks (m/z 425–447), but fragmentation patterns differ due to acyl chain cyclization (e.g., loss of 56 u in non-cyclized derivatives) .

Functional Analogues in the Mammea Coumarin Family

This compound is functionally related to Mammea A/BA cyclo F and Mesuagenin A , which share anti-AGE (advanced glycation end-product) and cytotoxic properties . However, its bioactivity profile is less characterized than:

  • Mammea A/BA cyclo D : Exhibits potent anti-AGE activity (IC₅₀ = 2.1 µM) via carbonyl trapping .
  • Ochrocarpin B : Demonstrates cytotoxicity against ovarian cancer cells (IC₅₀ = 8.7 µM) .

Q & A

Q. How can researchers investigate this compound’s interactions with biomolecular networks (e.g., proteomics/metabolomics)?

  • Methodological Answer : Integrate multi-omics approaches: perform LC-MS-based untargeted metabolomics to identify altered pathways, followed by STRING database analysis for protein interaction networks. Validate findings with siRNA knockdown or pharmacological inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ochrocarpin E
Reactant of Route 2
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Ochrocarpin E

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